molecular formula C6H3F3N2O2S B15292815 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid

Cat. No.: B15292815
M. Wt: 224.16 g/mol
InChI Key: IEKKIQVZGBSDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a sulfanylidene group, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of trifluoromethyl-substituted pyrimidine precursors, which are reacted with sulfur donors such as thiourea or elemental sulfur in the presence of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
  • 1-methyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
  • 3-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one

Uniqueness

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3F3N2O2S

Molecular Weight

224.16 g/mol

IUPAC Name

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H3F3N2O2S/c7-6(8,9)3-1-2(4(12)13)10-5(14)11-3/h1H,(H,12,13)(H,10,11,14)

InChI Key

IEKKIQVZGBSDEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.